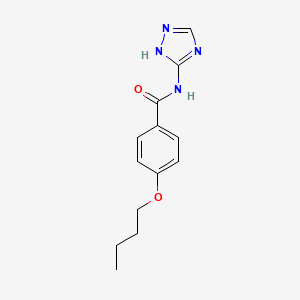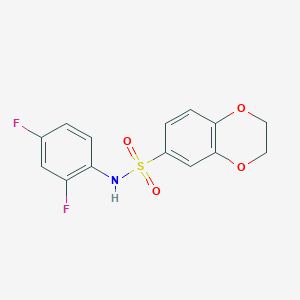![molecular formula C23H20F3N3O5 B15021436 3,4-Dimethoxy-N-({N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15021436.png)
3,4-Dimethoxy-N-({N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound characterized by its unique structure, which includes methoxy groups, a trifluoromethylphenyl group, and a furan ring
Preparation Methods
The synthesis of 3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. The synthetic route may include the following steps:
Formation of the hydrazine derivative: This step involves the reaction of a hydrazine compound with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Attachment of the trifluoromethylphenyl group: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the trifluoromethylphenyl group to the furan ring.
Final assembly: The final step involves the coupling of the hydrazone intermediate with the furan derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It can be used in the development of new materials and chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide can be compared with similar compounds, such as:
N- [2- (3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide: This compound shares structural similarities but differs in the presence of the acrylamide group.
Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share some functional group similarities.
Properties
Molecular Formula |
C23H20F3N3O5 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C23H20F3N3O5/c1-32-19-8-6-15(11-20(19)33-2)22(31)27-13-21(30)29-28-12-17-7-9-18(34-17)14-4-3-5-16(10-14)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31)(H,29,30)/b28-12+ |
InChI Key |
QTBUJNLQMNRKTI-KVSWJAHQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxybenzyl (2E)-2-(4-oxo-4-{[4-(propan-2-yl)phenyl]amino}butan-2-ylidene)hydrazinecarboxylate](/img/structure/B15021358.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}-4-methylbenzamide](/img/structure/B15021373.png)
acetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide](/img/structure/B15021379.png)
![3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15021380.png)
![4-(4-methoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide](/img/structure/B15021381.png)
![2-(Phenoxymethyl)-3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15021385.png)

![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B15021397.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methyl-3-nitrobenzamide](/img/structure/B15021405.png)
![2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B15021412.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B15021437.png)
![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)butanamide](/img/structure/B15021450.png)
![Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15021453.png)
